![molecular formula C13H16N2O B1414240 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 2197055-27-7](/img/structure/B1414240.png)
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Overview
Description
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole (BMOPO) is a heterocyclic compound with a wide range of applications in the scientific community. It is used in the synthesis of various organic compounds, has a wide range of applications in scientific research, and has a unique mechanism of action.
Scientific Research Applications
Corrosion Inhibition
- Compounds similar to 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole demonstrate effective inhibition of corrosion in brass, particularly in cooling water systems. This property is attributed to their ability to inhibit both cathodic and anodic reactions, suggesting a mixed-type control of inhibition (Rochdi et al., 2014).
Luminescence in OLEDs
- Derivatives of 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole are being studied for their delayed luminescence properties, which is significant for their application in OLEDs. These compounds exhibit thermally activated delayed fluorescence, making them suitable for high-efficiency OLEDs (Cooper et al., 2022).
Antimicrobial Properties
- Certain 1,3,4-oxadiazole compounds, related to 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole, have demonstrated antimicrobial and hemolytic activity. These findings suggest their potential use in developing new antimicrobial agents (Gul et al., 2017).
Organic Electronics
- 1,3,4-oxadiazole derivatives are intensively used as electron transport materials in OLEDs. Studies on the crystal structures of these materials have provided insights into their structure-property relationships, crucial for enhancing OLED performance (Emmerling et al., 2012).
Fluorescence Resonance Energy Transfer (FRET)
- Novel 1,3,4-oxadiazole-based molecules have been designed for studying FRET, using ZnSe/ZnS quantum dots as energy donors. These studies are significant for developing new photonic and electronic devices (Pujar et al., 2017).
Antioxidant Activity
- Some 1,3,4-oxadiazole derivatives exhibit notable antioxidant activities, highlighting their potential for use in pharmaceuticals or as dietary supplements (Mallesha et al., 2014).
Synthesis and Optical Properties
- The synthesis and characterization of 1,3,4-oxadiazole derivatives containing an imidazole unit have been explored, revealing their optical behavior characteristics, which are relevant for potential applications in photonics and electronics (Yan et al., 2010).
Scintillator Applications
- Certain 1,3,4-oxadiazole derivatives have been proposed for use in scintillators with pulse-shape discrimination capability, useful in detecting fast neutrons in the presence of gamma radiation (Zhmurin et al., 2014).
properties
IUPAC Name |
2-butyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-4-5-12-14-15-13(16-12)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPPCXFDDMRYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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